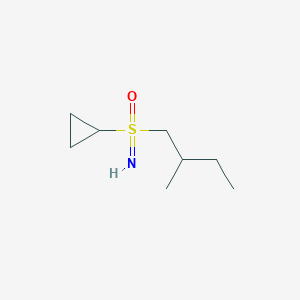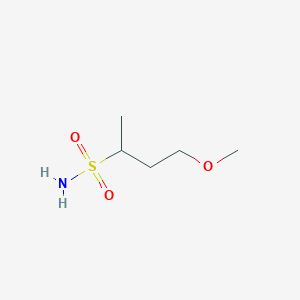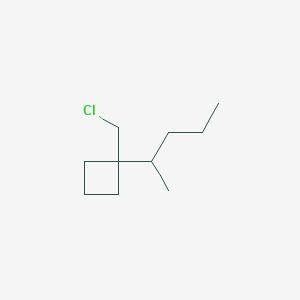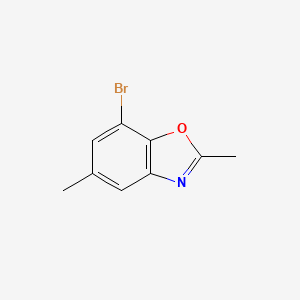![molecular formula C11H19N3O B13200556 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one is a complex organic compound featuring a bicyclic structure with nitrogen atoms. This compound is part of the tropane alkaloid family, known for their significant biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of acyclic starting materials, followed by stereocontrolled formation of the bicyclic scaffold .
化学反応の分析
Types of Reactions
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but differs in functional groups.
2-(8-Azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: Another related compound with a different core structure and additional functional groups.
Uniqueness
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and piperazin-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one |
InChI |
InChI=1S/C11H19N3O/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8/h8-10,13H,1-7H2,(H,12,15) |
InChIキー |
CZMOSHXEACWMRH-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1N2)N3CCNC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


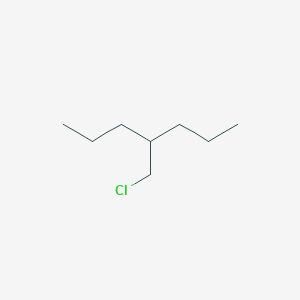
![(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13200478.png)



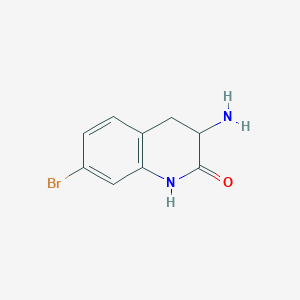
![N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine](/img/structure/B13200496.png)

